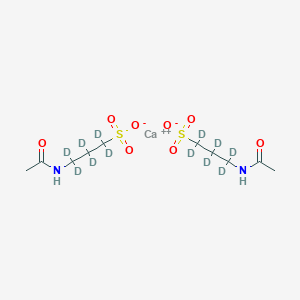
Acamprosate-d12 Calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acamprosate-d12 Calcium: is a deuterated form of acamprosate calcium, a compound primarily used in the treatment of alcohol dependence. It is a synthetic compound with a chemical structure similar to that of the neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d12 calcium involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation .
Industrial Production Methods: Industrial production of this compound typically follows a scalable, one-pot procedure to ensure high yield and purity. The process involves the acetylation of homotaurine followed by the formation of the calcium salt. This method is efficient and avoids the drawbacks of traditional multi-step processes .
Chemical Reactions Analysis
Types of Reactions: Acamprosate-d12 calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted acamprosate derivatives .
Scientific Research Applications
Chemistry: In chemistry, acamprosate-d12 calcium is used as a reference standard in analytical studies to understand its chemical properties and behavior under different conditions .
Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of acamprosate in living organisms. The deuterated form helps in tracing the compound without interference from endogenous substances .
Medicine: Medically, this compound is used in research to develop better treatments for alcohol dependence. It helps in understanding the drug’s mechanism of action and its interaction with other medications .
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations and delivery methods for acamprosate .
Mechanism of Action
Acamprosate-d12 calcium modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It is known to decrease brain glutamate levels and increase beta-endorphins in both rodents and humans. This modulation helps in reducing the symptoms of alcohol withdrawal and promoting abstinence .
Comparison with Similar Compounds
Acamprosate Calcium: The non-deuterated form used in clinical settings.
N-Acetylhomotaurine: A precursor in the synthesis of acamprosate.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure.
Uniqueness: Acamprosate-d12 calcium is unique due to its deuterated nature, which makes it particularly useful in research settings for studying metabolic pathways and pharmacokinetics without interference from endogenous compounds .
By understanding the detailed properties and applications of this compound, researchers can develop more effective treatments for alcohol dependence and gain deeper insights into the compound’s behavior in biological systems.
Properties
Molecular Formula |
C10H20CaN2O8S2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate |
InChI |
InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*2D2,3D2,4D2; |
InChI Key |
BUVGWDNTAWHSKI-CSAJIOQGSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















